![molecular formula C22H25N3O2S2 B2528244 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide CAS No. 1252816-46-8](/img/structure/B2528244.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide is a useful research compound. Its molecular formula is C22H25N3O2S2 and its molecular weight is 427.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H25N3O2S
- Molecular Weight : 421.53 g/mol
Structural Features
The compound features a thieno[3,2-d]pyrimidine core with a benzyl group, a sulfanyl moiety, and an acetamide substituent. This unique combination is hypothesized to enhance its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
Cell Line | IC50 (μM) | CC50 (μM) | Mechanism of Action |
---|---|---|---|
SU-DHL-6 | 0.55 | 15.09 | Induces apoptosis |
WSU-DLCL-2 | 0.95 | Inhibits migration of lymphoma cells | |
K562 | 1.68 | Potentially targets thymidylate synthase |
The compound demonstrated low toxicity towards HEK293T cells, suggesting a favorable therapeutic index for further development as an anticancer agent .
Antimicrobial Activity
Compounds similar to this compound have shown antimicrobial properties, particularly against bacterial strains. The mechanism often involves the inhibition of key enzymes necessary for bacterial proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Thieno-Pyrimidine Core : Essential for binding to target enzymes.
- Sulfanyl Group : Enhances nucleophilicity and may facilitate interactions with electrophilic sites on target proteins.
- Acetamide Substituent : Influences solubility and bioavailability.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; anti-inflammatory properties |
The unique combination of functional groups in this compound enhances its potential for diverse biological interactions compared to other similar compounds .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cancer cell growth through apoptosis induction and migration inhibition. The results suggest that modifications to the compound's structure can lead to enhanced efficacy against specific cancer types.
Docking Studies
Molecular docking studies indicate that the compound can bind effectively to active sites of enzymes involved in cancer cell proliferation. This binding affinity suggests potential pathways for drug design and optimization.
Propriétés
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-24(17-10-6-3-7-11-17)19(26)15-29-22-23-18-12-13-28-20(18)21(27)25(22)14-16-8-4-2-5-9-16/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTNNSKOCQQWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.